molecular formula I4Ti B1583315 Titanium tetraiodide CAS No. 7720-83-4

Titanium tetraiodide

Cat. No.: B1583315
CAS No.: 7720-83-4
M. Wt: 555.485 g/mol
InChI Key: NLLZTRMHNHVXJJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titanium tetraiodide is an inorganic compound with the formula TiI4 . It is a black volatile solid, first reported by Rudolph Weber in 1863 . It is an intermediate in the van Arkel–de Boer process for the purification of titanium .


Synthesis Analysis

Three methods are well known for the synthesis of this compound :

  • From the elements, typically using a tube furnace at 425 °C: Ti + 2 I2 → TiI4. This reaction can be reversed to produce highly pure films of Ti metal .
  • Exchange reaction from titanium tetrachloride and HI. TiCl4 + 4 HI → TiI4 + 4 HCl .
  • Oxide-iodide exchange from aluminium iodide. 3 TiO2 + 4 AlI3 → 3 TiI4 + 2 Al2O3 .


Molecular Structure Analysis

This compound is a rare molecular binary metal iodide, consisting of isolated molecules of tetrahedral Ti (IV) centers . The Ti-I distances are 261 pm .


Chemical Reactions Analysis

This compound forms adducts with Lewis bases, and it can also be reduced . When the reduction is conducted in the presence of Ti metal, one obtains polymeric Ti (III) and Ti (II) derivatives such as CsTi2I7 and the chain CsTiI3, respectively .


Physical And Chemical Properties Analysis

This compound has a molar mass of 555.485 g/mol . It appears as red-brown crystals . It has a density of 4.3 g/cm3 , a melting point of 150 °C , and a boiling point of 377 °C . It undergoes hydrolysis in water and is soluble in CH2Cl2, CHCl3, and CS2 .

Scientific Research Applications

1. Chemoselective Reductions and Iodinations

Titanium tetraiodide (TiI4) has been utilized for chemoselective reductions and iodinations in organic synthesis. Its moderate Lewis acidity, reducing, and iodination abilities make it effective in various synthetic reactions. TiI4 has been increasingly used since 2000, demonstrating its utility in organic chemistry (Hachiya & Shimizu, 2014).

2. This compound-Mediated Organic Reactions

This compound has been instrumental in a range of organic transformations. Its uses include iodotitanation, reduction, and as a Lewis acid. This versatility enables diastereoselective iodoaldol reactions and iodo olefin synthesis. Its use as a mild Lewis acid catalyzes aldol and Mannich-type reactions, showcasing its broad applicability in organic synthesis (Haneishi, Hachiya, & Shimizu, 2014).

3. Photoelectrochemical Applications

Titanium dioxide (TiO2) is extensively researched for its applications in photoelectrochemical cells, dye-sensitized solar cells, photocatalysis, and other energy and environmental applications. Its physical and chemical properties are advantageous for various functional applications, indicating the broader scope of titanium compounds in scientific research (Liu et al., 2014).

4. Synthesis of Titanium Nanoparticles

Research on the synthesis of titanium nanoparticles like titanium nitride (TiN) via atmospheric pressure microplasma processes has been conducted. This demonstrates the potential of titanium compounds in nanotechnology and materials science, especially for industrial applications (Lin, Starostin, Wang, & Hessel, 2017).

5. Biomedical Applications

Titanium and its compounds, such as titanium dioxide, are widely used in biomedical applications. Their compatibility with biological tissues makes them ideal for dental and orthopedic implants. Surface characterization studies of titanium implant materials provide insights into their successful application in the biomedical field (Lausmaa, Kasemo, & Mattsson, 1990).

Mechanism of Action

Target of Action

Titanium(IV) iodide, also known as Titanium tetraiodide, is a rare molecular binary metal iodide, consisting of isolated molecules of tetrahedral Titanium(IV) centers It’s known that titanium(iv) iodide is used in the van arkel–de boer process for the purification of titanium .

Biochemical Pathways

Titanium(iv) iodide forms adducts with lewis bases, and it can also be reduced . When the reduction is conducted in the presence of Titanium metal, one obtains polymeric Titanium(III) and Titanium(II) derivatives .

Pharmacokinetics

It’s known that titanium(iv) iodide is a volatile solid , suggesting that it could potentially be absorbed and distributed in the body through inhalation. More research is needed to fully understand the pharmacokinetics of Titanium(IV) iodide.

Result of Action

It’s known that titanium(iv) iodide can form adducts with lewis bases and can be reduced . These reactions could potentially have effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Titanium(IV) iodide. For instance, Titanium(IV) iodide can be distilled without decomposition at one atmosphere , suggesting that atmospheric pressure can influence its stability. Furthermore, Titanium(IV) iodide is known to undergo violent hydrolysis , indicating that its interaction with water can significantly affect its stability and reactivity.

Safety and Hazards

Titanium tetraiodide is corrosive and undergoes violent hydrolysis . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

A recent study demonstrated the electrodeposition of Ti in eutectic LiI–KI–CsI at 300 °C and 250 °C . This result indicates for the first time that a new electrolytic process to produce bulk metal Ti below 300 °C is possible .

Biochemical Analysis

Biochemical Properties

Titanium tetraiodide plays a significant role in various biochemical reactions due to its ability to form adducts with Lewis bases and its mild Lewis acidity . It interacts with enzymes, proteins, and other biomolecules primarily through iodotitanation, reduction, and Lewis acid catalysis . For instance, this compound can induce catalytic aldol and Mannich-type reactions, which are essential in organic synthesis . The compound’s ability to form adducts with Lewis bases allows it to interact with various biomolecules, facilitating biochemical transformations.

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its mild Lewis acidity enables it to participate in catalytic reactions that can alter cellular processes . For example, this compound can promote the formation of halogenated cyclopent-2-enone derivatives, which can impact cellular metabolism . Additionally, its ability to form adducts with Lewis bases allows it to interact with cellular proteins and enzymes, potentially affecting gene expression and cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form adducts with Lewis bases allows it to interact with enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound can induce the catalytic aldol and Mannich-type reactions by acting as a Lewis acid . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is known to be stable under standard conditions but can undergo hydrolysis in the presence of water . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and cellular metabolism . The stability and degradation of this compound are crucial factors in determining its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial biochemical reactions, such as catalytic aldol and Mannich-type reactions . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have shown that there are threshold effects for this compound, where the compound’s beneficial effects are observed at lower doses, while toxic effects are seen at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s ability to form adducts with Lewis bases allows it to participate in catalytic reactions, such as aldol and Mannich-type reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . This compound’s role in metabolic pathways is crucial for understanding its biochemical properties and effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form adducts with Lewis bases allows it to bind to specific proteins, facilitating its transport and distribution . This compound’s localization and accumulation within cells can impact its biochemical effects, influencing cellular processes and function .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound can localize to the cytoplasm or nucleus, affecting gene expression and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and effects on cellular function.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Titanium tetraiodide can be achieved through the reaction of titanium metal with iodine gas.", "Starting Materials": [ "Titanium metal", "Iodine gas" ], "Reaction": [ "Place titanium metal in a reaction vessel", "Add iodine gas to the reaction vessel", "Heat the reaction vessel to a temperature of 400-500°C", "Allow the reaction to proceed for several hours", "Cool the reaction vessel to room temperature", "Collect the resulting Titanium tetraiodide product" ] }

7720-83-4

Molecular Formula

I4Ti

Molecular Weight

555.485 g/mol

IUPAC Name

titanium(4+);tetraiodide

InChI

InChI=1S/4HI.Ti/h4*1H;/q;;;;+4/p-4

InChI Key

NLLZTRMHNHVXJJ-UHFFFAOYSA-J

SMILES

[Ti](I)(I)(I)I

Canonical SMILES

[Ti+4].[I-].[I-].[I-].[I-]

7720-83-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.